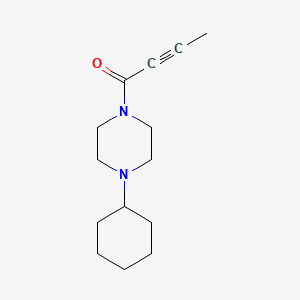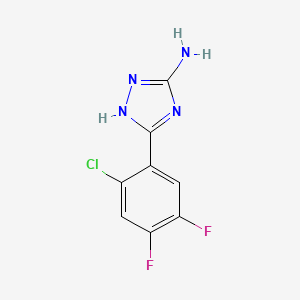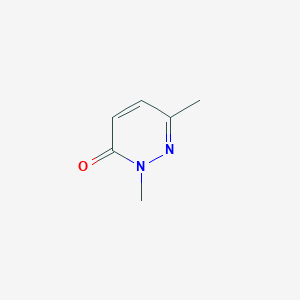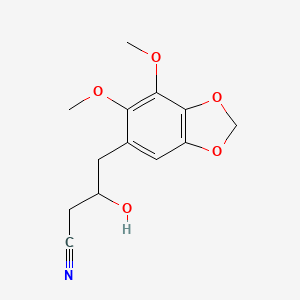![molecular formula C13H16N4OS B14941654 N-[N-(1,3-benzothiazol-2-yl)carbamimidoyl]-2,2-dimethylpropanamide](/img/structure/B14941654.png)
N-[N-(1,3-benzothiazol-2-yl)carbamimidoyl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-BENZOTHIAZOL-2-YL)-N’'-(2,2-DIMETHYLPROPANOYL)GUANIDINE is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the benzothiazole ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-N’'-(2,2-DIMETHYLPROPANOYL)GUANIDINE typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Acylation: The benzothiazole derivative is then acylated using 2,2-dimethylpropanoic anhydride or chloride in the presence of a base such as pyridine or triethylamine.
Guanidination: The final step involves the reaction of the acylated benzothiazole with a guanidine derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of N-(1,3-BENZOTHIAZOL-2-YL)-N’'-(2,2-DIMETHYLPROPANOYL)GUANIDINE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZOTHIAZOL-2-YL)-N’'-(2,2-DIMETHYLPROPANOYL)GUANIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted benzothiazoles.
Scientific Research Applications
N-(1,3-BENZOTHIAZOL-2-YL)-N’'-(2,2-DIMETHYLPROPANOYL)GUANIDINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-N’'-(2,2-DIMETHYLPROPANOYL)GUANIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-BENZOTHIAZOL-2-YL)-N’'-(2,2-DIMETHYLPROPANOYL)UREA
- N-(1,3-BENZOTHIAZOL-2-YL)-N’'-(2,2-DIMETHYLPROPANOYL)THIOUREA
- N-(1,3-BENZOTHIAZOL-2-YL)-N’'-(2,2-DIMETHYLPROPANOYL)CARBAMATE
Uniqueness
N-(1,3-BENZOTHIAZOL-2-YL)-N’'-(2,2-DIMETHYLPROPANOYL)GUANIDINE is unique due to its guanidine moiety, which imparts distinct chemical and biological properties. This differentiates it from similar compounds like ureas, thioureas, and carbamates, which have different functional groups and, consequently, different reactivity and biological activity profiles.
Properties
Molecular Formula |
C13H16N4OS |
|---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
N-[(E)-N'-(1,3-benzothiazol-2-yl)carbamimidoyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H16N4OS/c1-13(2,3)10(18)16-11(14)17-12-15-8-6-4-5-7-9(8)19-12/h4-7H,1-3H3,(H3,14,15,16,17,18) |
InChI Key |
QGGXJWSTLRTMJD-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)N/C(=N/C1=NC2=CC=CC=C2S1)/N |
Canonical SMILES |
CC(C)(C)C(=O)NC(=NC1=NC2=CC=CC=C2S1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-acetyl-5'-bromo-1'-(2-methylpropyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B14941587.png)
![(1Z)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-[4-oxo-3-(prop-2-yn-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941593.png)
![2,4-Diamino-5-(2-chlorophenyl)-8,8-dimethyl-6-oxo-10-(phenylamino)-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile](/img/structure/B14941596.png)
![(1Z)-2-(4-methoxyphenyl)-N'-{[(3-methoxyphenyl)carbonyl]oxy}ethanimidamide](/img/structure/B14941597.png)


![{(2Z)-2-[(2E)-(4-methylbenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B14941611.png)
![5-[(3-Chlorobenzoyl)imino]-2-(4-fluorophenyl)-1,2,3-thiadiazole-4(2H)-carboxamide](/img/structure/B14941613.png)
![N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B14941614.png)
![5-(1,3-benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14941621.png)
![3-(5-Bromothiophen-2-yl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941625.png)


